

comparing OX2R-IN-3 and YNT-185 efficacy

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Compound of Interest

Compound Name: OX2R-IN-3

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A Comparative Analysis of the Orexin 2 Receptor Agonists: **OX2R-IN-3** and YNT-185

This guide provides a detailed comparison of the efficacy of two selective orexin 2 receptor (OX2R) agonists, **OX2R-IN-3** and YNT-185. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of OX2R agonists in conditions such as narcolepsy.

Introduction

Orexin neuropeptides, orexin-A and orexin-B, are key regulators of wakefulness, and their deficiency leads to narcolepsy.[1][2] The orexin 2 receptor (OX2R) is a primary target for the development of agonists to treat this condition.[1] Both **OX2R-IN-3** and YNT-185 are small molecule, non-peptide agonists designed to activate OX2R. This guide presents a side-by-side comparison of their reported efficacy based on available preclinical data.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy data for **OX2R-IN-3** and YNT-185.

Table 1: In Vitro Receptor Activation

Compound	Target Receptor	EC50	Selectivity (over OX1R)
OX2R-IN-3	OX2R	<100 nM[3]	Not Reported
YNT-185	OX2R	28 nM	~100-fold
OX1R	2.75 µM		

Table 2: In Vivo Efficacy

Compound	Animal Model	Administration Route & Dose	Key Findings
OX2R-IN-3	Sprague-Dawley Rats	Oral (p.o.); 3 mg/kg (single dose)	Increased mean cortical activation time by 105.00%. [3]
YNT-185	Wild-type Mice	Intracerebroventricular (i.c.v.); 300 nmol	Significantly increased wake time for 3 hours and decreased NREM sleep time.
Intraperitoneal (i.p.); 20-40 mg/kg	Increased wakefulness.		
Narcoleptic Mouse Models (orexin knockout and orexin neuron-ablated)	Intraperitoneal (i.p.); 40 mg/kg	Suppressed cataplexy-like episodes. [1][2]	
Intraperitoneal (i.p.); 40 and 60 mg/kg	Significantly increased the latency to the first sleep-onset REM period (SOREM) in orexin knockout mice. [1]		

Experimental Protocols

Intracellular Calcium Mobilization Assay

This in vitro assay is used to determine the potency (EC50) of compounds in activating orexin receptors.

General Protocol:

- **Cell Culture:** Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured in appropriate media.
- **Cell Plating:** Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
- **Dye Loading:** The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) in a buffer solution for a specified time at 37°C. This allows the dye to enter the cells.
- **Compound Addition:** The test compound (**OX2R-IN-3** or YNT-185) at various concentrations is added to the wells.
- **Fluorescence Measurement:** A fluorescent imaging plate reader (FLIPR) or a similar instrument is used to measure the change in fluorescence intensity over time. An increase in intracellular calcium upon receptor activation leads to an increase in fluorescence.
- **Data Analysis:** The fluorescence data is used to generate dose-response curves, from which the EC50 value (the concentration of the compound that elicits a half-maximal response) is calculated.

Note: The specific details of the assay conditions, such as cell density, dye concentration, and incubation times, may vary between different studies.

In Vivo Assessment of Wakefulness and Cataplexy in Mouse Models of Narcolepsy (for YNT-185)

This protocol is used to evaluate the in vivo efficacy of compounds in animal models that mimic human narcolepsy.

- **Animal Models:** Orexin knockout mice or orexin neuron-ablated mice are used, as they exhibit narcolepsy-like symptoms, including fragmented sleep-wake cycles and cataplexy.[1]
- **Surgical Implantation:** Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
- **Drug Administration:** YNT-185 is administered via various routes, including intracerebroventricular (i.c.v.), intraperitoneal (i.p.), or oral (p.o.) gavage.
- **EEG/EMG Recording:** Following drug administration, EEG and EMG signals are continuously recorded for several hours to assess changes in the duration of wakefulness, non-REM (NREM) sleep, and REM sleep.
- **Cataplexy Assessment:** To induce cataplexy, mice can be presented with chocolate, a strong positive emotional stimulus.[1] The frequency and duration of cataplectic attacks (characterized by sudden loss of muscle tone on the EMG while the EEG shows a waking state) are quantified. The latency to the first sleep-onset REM period (SOREM), a hallmark of narcolepsy, is also measured.[1]
- **Data Analysis:** The recorded data is scored to quantify the time spent in each sleep-wake state and the number and duration of cataplectic episodes. Statistical analysis is performed to compare the effects of the drug treatment to a vehicle control.

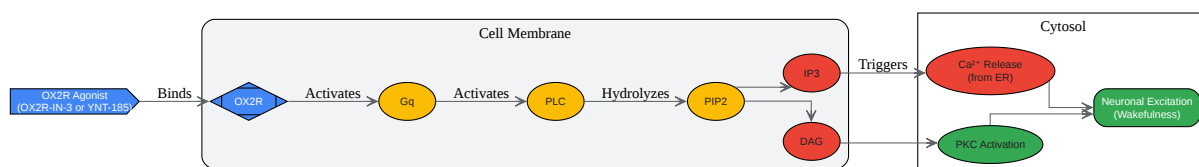
Measurement of Mean Cortical Activation Time in Rats (for OX2R-IN-3)

This protocol assesses the effect of a compound on brain activity as an indicator of wakefulness.

- **Animal Model:** Sprague-Dawley rats are used for this study.[3]
- **Electrode Implantation:** Animals are implanted with cortical electrodes to record electrocorticography (ECoG) signals.
- **Drug Administration:** **OX2R-IN-3** is administered orally (p.o.).[3]

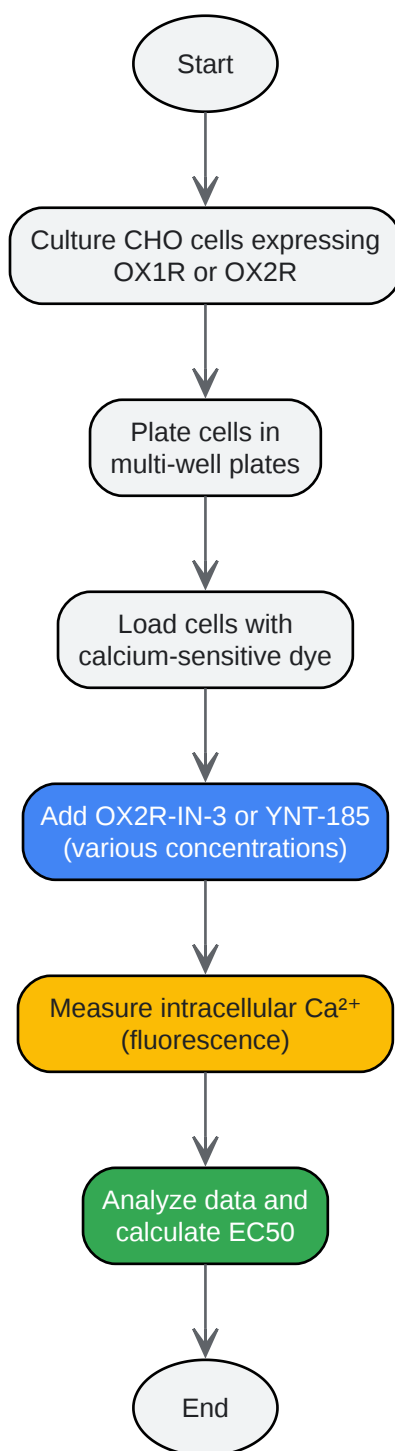
- **ECoG Recording:** ECoG is recorded to measure cortical activity. "Cortical activation" is a state characterized by low-amplitude, high-frequency ECoG, which is indicative of wakefulness and alertness.
- **Data Analysis:** The total time spent in a state of cortical activation over a defined period is calculated and compared between the drug-treated and vehicle-treated groups.

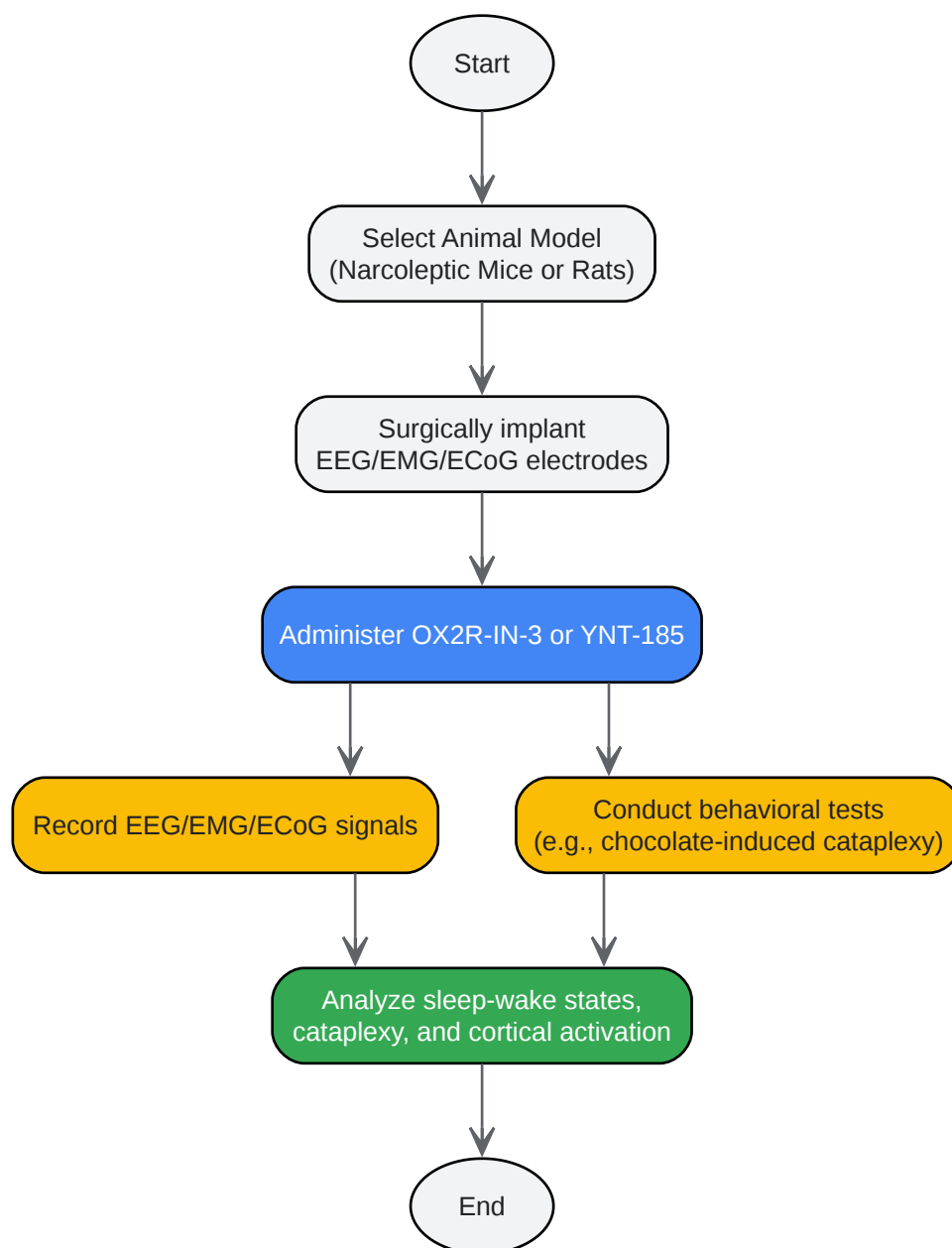
Signaling Pathway and Experimental Workflow Diagrams



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Caption: OX2R Signaling Pathway.





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References

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